1-(2,4-DIMETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE
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Overview
Description
1-(2,4-DIMETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2,4-DIMETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzoic acid and 2,3-dihydro-1H-indole.
Acylation Reaction: The 2,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The resulting 2,4-dimethoxybenzoyl chloride is then reacted with 2,3-dihydro-1H-indole in the presence of a base like triethylamine to form the desired product.
Chemical Reactions Analysis
1-(2,4-DIMETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2,4-DIMETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and cellular regulation .
Comparison with Similar Compounds
1-(2,4-DIMETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE can be compared with other similar compounds, such as:
2,4-Dimethoxybenzoyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2,4-Dimethoxybenzaldehyde: Another related compound, used in various organic synthesis reactions.
2,4-Dimethoxybenzoic acid: The starting material for the synthesis of this compound.
The uniqueness of this compound lies in its indole core, which imparts distinct biological and chemical properties compared to its precursors and related compounds.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-13-7-8-14(16(11-13)21-2)17(19)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUIDNMFKVBZAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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